3-Chloro-4-nitrobenzonitrile
Overview
Description
3-Chloro-4-nitrobenzonitrile: is an organic compound with the molecular formula C7H3ClN2O2 . It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fourth position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
3-Chloro-4-nitrobenzonitrile is a chemical compound that has been employed for the radiosynthesis of analogs of serotonin transporter (SERT) ligands . Therefore, its primary target can be considered as the serotonin transporter . The serotonin transporter is a key protein in the regulation of serotonin levels in the brain, which plays a crucial role in mood and emotional health.
Biochemical Analysis
Biochemical Properties
3-Chloro-4-nitrobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of analogs for serotonin transporter ligands used in positron emission tomography (PET) studies . It interacts with various enzymes and proteins, including those involved in the synthesis of N-(4-cyano-2-nitrophenyl)glycine . The compound’s interactions are primarily characterized by weak intermolecular hydrogen bonds, such as C-H.O and C-H.N bonds .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic pathways . These effects are crucial for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound forms weak intermolecular hydrogen bonds, which stabilize its structure and facilitate its interactions with enzymes and proteins . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have varying impacts on cells . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly with increasing dosage . These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns influence the compound’s activity and function, providing insights into its potential therapeutic applications and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 4-chloro-3-nitrobenzamide: One common method involves the reaction of 4-chloro-3-nitrobenzamide with phosphorus oxychloride.
Green Synthesis: Another method involves the use of ionic liquids as recycling agents.
Industrial Production Methods:
- Industrially, 3-chloro-4-nitrobenzonitrile can be produced by the chlorination of 4-nitrobenzonitrile using chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: 3-Chloro-4-nitrobenzonitrile can undergo reduction reactions to form 3-chloro-4-aminobenzonitrile.
Substitution: This compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, stannous chloride.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Reduction: 3-Chloro-4-aminobenzonitrile.
Substitution: Products depend on the nucleophile used, such as 3-chloro-4-aminobenzonitrile derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules .
- Employed in the radiosynthesis of analogs of serotonin transporter ligands for positron emission tomography studies .
Biology and Medicine:
- Potential applications in the development of pharmaceuticals due to its ability to form various bioactive compounds .
Industry:
Comparison with Similar Compounds
- 4-Chloro-3-nitrobenzonitrile
- 2-Chloro-5-nitrobenzonitrile
- 4-Chloro-2-nitrobenzonitrile
Comparison:
- 4-Chloro-3-nitrobenzonitrile: Similar in structure but with different positions of the chlorine and nitro groups, leading to different reactivity and applications .
- 2-Chloro-5-nitrobenzonitrile: The chlorine and nitro groups are positioned differently, affecting the compound’s chemical properties and uses .
- 4-Chloro-2-nitrobenzonitrile: Another positional isomer with distinct chemical behavior and applications .
3-Chloro-4-nitrobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
IUPAC Name |
3-chloro-4-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIMPYHIOHKXAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566311 | |
Record name | 3-Chloro-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34662-29-8 | |
Record name | 3-Chloro-4-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34662-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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